This compound can be classified as:
The synthesis of (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL typically involves several key steps:
The molecular structure of (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL can be described as follows:
The three-dimensional arrangement can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These techniques provide insights into bond lengths and angles that define the spatial orientation of atoms within the molecule.
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL participates in various chemical reactions:
The mechanism of action for (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL primarily revolves around its role in cross-coupling reactions:
This mechanism highlights the utility of organoboron compounds in forming carbon-carbon bonds efficiently.
The physical and chemical properties of (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL include:
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL has several significant scientific applications:
The compound (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-ol is systematically named under IUPAC rules as (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol [4]. This nomenclature precisely defines:
The molecular formula is C₉H₁₇BO₃, with a molar mass of 194.04 g/mol. Key structural identifiers include:
CC1(C)C(C)(C)OB(/C=C/CO)O1
(explicitly denoting the E-configuration) [4]. RLTDGBMRNFUOPQ-AATRIKPKSA-N
(stereospecific representation) [4]. B1(OC(C(O1)(C)C)(C)C)C=CCO
[1]. Table 1: Structural Identifiers of (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-ol
Identifier | Value |
---|---|
IUPAC Name | (2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |
Molecular Formula | C₉H₁₇BO₃ |
Molar Mass | 194.04 g/mol |
InChIKey | RLTDGBMRNFUOPQ-AATRIKPKSA-N |
CAS Registry | 167896-48-2 |
The E-configuration is a defining feature of this compound, confirmed via spectroscopic and chromatographic analyses [4]. Critical aspects include:
This stereochemistry is functionally significant: The E-isomer positions the boron and alcohol groups for chelation or directed reactions, enabling stereoselective transformations like allylborations [6].
Structurally analogous boronic esters exhibit divergent properties due to substituent effects:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: